3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a trifluoromethyl group in its structure makes it a unique compound with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . The reaction conditions often include the use of catalysts such as copper acetate and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form fused heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols.
Cyclization: Catalysts like copper acetate and solvents like methanol.
Major Products Formed
Reduction: Formation of 3-amino-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 5-methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]-triazolo[1,5-a]pyrimidine
Uniqueness
3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H7F3N4O2 |
---|---|
Molecular Weight |
236.15 g/mol |
IUPAC Name |
3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H7F3N4O2/c8-7(9,10)5-1-2-11-6-4(14(15)16)3-12-13(5)6/h3,5,11H,1-2H2 |
InChI Key |
IVFSTLHTFXBEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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